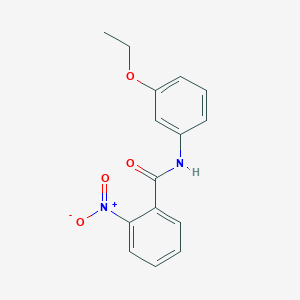

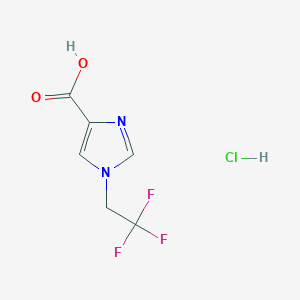

N-(3-ethoxyphenyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticonvulsant Development

Researchers at NUPh developed N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a derivative of N-(3-ethoxyphenyl)-2-nitrobenzamide. This substance showed high anticonvulsive activity and has been proposed for further preclinical studies. Quality control methods for this compound, including identification and determination of impurities, were developed using various spectroscopic techniques (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).

Analgesic and Anti-Inflammatory Effects

A study investigated the analgesic and anti-inflammatory effects of derivatives of N-(3-ethoxyphenyl)-2-nitrobenzamide in mice and rats. Some derivatives showed inhibition of formaldehyde-induced paw swelling, indicating potential anti-inflammatory applications (Oskay, Aksu, Cingi, Erol, & Fidan, 1989).

Framework Structures in Chemistry

Isomeric N-(iodophenyl)nitrobenzamides, related to N-(3-ethoxyphenyl)-2-nitrobenzamide, form different three-dimensional framework structures. This study provides insights into the molecular interactions and structures of these compounds, which are crucial for their chemical properties and potential applications (Wardell, Low, Skakle, & Glidewell, 2006).

Corrosion Inhibition

N-(4-nitrophenyl)benzamide, a variant of N-(3-ethoxyphenyl)-2-nitrobenzamide, was studied for its corrosion inhibition properties on mild steel in acidic conditions. The study revealed that certain substituents can enhance or decrease the efficiency of corrosion inhibition (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Antibacterial Activity

A docking and vibrational spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, closely related to N-(3-ethoxyphenyl)-2-nitrobenzamide, indicated potential antibacterial drug applications. The study included HOMO-LUMO analysis and molecular electrostatic potential surfaces, which are crucial for understanding the reactive nature of these compounds (Dwivedi & Kumar, 2019).

Mechanism of Action

Target of Action

The primary target of N-(3-ethoxyphenyl)-2-nitrobenzamide is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is mainly expressed in the brain and is able to detect low abundant trace amines . It is also activated by several synthetic compounds .

Mode of Action

N-(3-ethoxyphenyl)-2-nitrobenzamide acts as a selective antagonist for TAAR1 . It binds to the TAAR1 receptor and blocks its activation, thereby inhibiting the receptor’s function . This compound has a higher potency in mouse TAAR1 compared to that of rat and human receptors .

Biochemical Pathways

The activation of TAAR1 by specific agonists can regulate the classical monoaminergic systems in the brain . As an antagonist, n-(3-ethoxyphenyl)-2-nitrobenzamide prevents this regulation, potentially affecting the monoaminergic system and its downstream effects .

Pharmacokinetics

It is known that the compound’s potency varies between species , which suggests that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties may also vary

Result of Action

The molecular and cellular effects of N-(3-ethoxyphenyl)-2-nitrobenzamide’s action are primarily related to its antagonistic effect on TAAR1. By blocking TAAR1, it can modulate the receptor’s influence on the monoaminergic system . This could potentially affect various physiological processes, including mood regulation, cognition, and perception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-ethoxyphenyl)-2-nitrobenzamide. For instance, the compound’s potency varies between species , suggesting that genetic factors may play a role Additionally, factors such as diet, exposure to other drugs or chemicals, and individual health status could potentially influence the compound’s action.

properties

IUPAC Name |

N-(3-ethoxyphenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-2-21-12-7-5-6-11(10-12)16-15(18)13-8-3-4-9-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPIIFQUVPUKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxyphenyl)-2-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

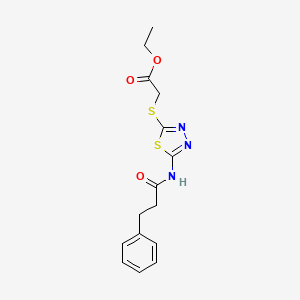

![9-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3015982.png)

![N-[(4-chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide](/img/structure/B3015984.png)

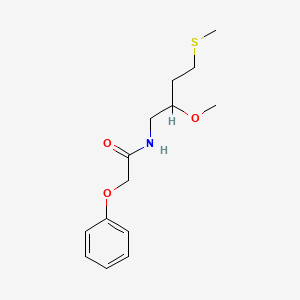

![4-(aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide](/img/structure/B3015985.png)

![Methyl 2-methyl-2-oxospiro[2lambda6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene-4,3'-cyclobutane]-1'-carboxylate;hydrochloride](/img/structure/B3015994.png)

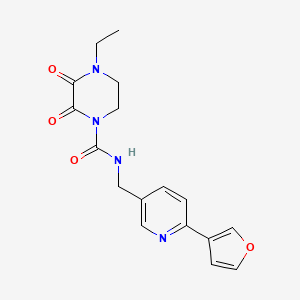

![6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3015995.png)

![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3015996.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3015998.png)

![N-(3-chloro-4-methoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3016005.png)